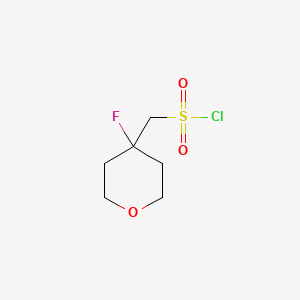

(4-Fluorooxan-4-yl)methanesulfonyl chloride

Description

BenchChem offers high-quality (4-Fluorooxan-4-yl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorooxan-4-yl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorooxan-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClFO3S/c7-12(9,10)5-6(8)1-3-11-4-2-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZFNYCDNVNASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Novel gem-Fluoro Heterocyclic Scaffolds for Drug Discovery

Executive Summary

In the pursuit of novel intellectual property and improved pharmacokinetic (PK) profiles, medicinal chemists are increasingly pivoting away from flat, aromatic structures toward

This guide provides a technical deep-dive into the design, synthesis, and application of these scaffolds. It moves beyond standard deoxofluorination to cover advanced "nitrogen deletion" strategies and gem-difluoroalkene functionalization, offering a roadmap for integrating these motifs into lead optimization campaigns.

The "Fluorine Effect": Bioisosterism & Physicochemical Control[1][2][3]

The incorporation of a

Bioisosteric Equivalence

The

-

Vs. Oxygen: The

group mimics the bond angle ( -

Vs. Carbonyl:

is isopolar and isosteric to

Physicochemical Modulation (Data Summary)

Recent comprehensive studies (Melnykov et al., 2025) on saturated O-heterocycles have quantified these effects.[1]

| Property | Effect of gem-Difluorination ( | Mechanism |

| Lipophilicity ( | Variable. Decreases in pure cycloalkanes ( | The "polar hydrophobicity" of fluorine interacts with the dipole of the heteroatom. |

| Basicity ( | Decreases significantly ( | Strong Inductive ($ -I $) effect withdraws electron density from the basic center.[1] |

| Conformation | Locks specific conformers.[1] | Fluorine gauche effect : C–F bonds prefer to be gauche to adjacent electron-rich bonds (C–N or C–O) to maximize |

| Metabolic Stability | Increases. | Blocks Cytochrome P450 oxidation at the |

Advanced Synthetic Methodologies

While reagents like DAST or Deoxo-Fluor are staples, they often fail with complex, Lewis-acid-sensitive heterocycles.[1] Modern drug discovery demands more convergent approaches.[1]

Strategy A: The "Nitrogen Deletion" Protocol

Application: Late-stage installation of gem-difluorocycloalkyl groups onto heteroaromatic cores.[1]

Mechanism: This novel approach utilizes a reductive amination followed by a "nitrogen deletion" using Levin’s reagent, effectively stitching a

Experimental Workflow (Protocol)

Reagents:

Step-by-Step:

-

Reductive Amination: Dissolve the aldehyde (1.0 equiv) and gem-difluoro amine (1.1 equiv) in MeOH. Add AcOH (cat.) and stir for 30 min. Add

(1.5 equiv) at 0°C. Stir at RT for 12h.-

Checkpoint: Monitor disappearance of imine intermediate by LCMS.

-

-

Workup: Quench with sat.

, extract with DCM, and concentrate.[1] -

Nitrogen Deletion: Dissolve the secondary amine intermediate in toluene. Add Levin’s reagent (1.2 equiv).[1] Heat to reflux (

) for 4-8h. -

Purification: Flash chromatography (EtOAc/Hexane).

Strategy B: gem-Difluoroalkene Functionalization

Application: Creating diverse gem-difluoro saturated heterocycles (pyrrolidines, piperidines) from acyclic precursors.[1] Logic: gem-Difluoroalkenes act as versatile electrophiles.[1] They can undergo radical cyclizations or nucleophilic attacks to close rings.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

Figure 1: Decision matrix for selecting the optimal synthetic pathway for gem-difluoro heterocycles.[1]

Case Study: Optimization of MAPK Inhibitors

A recent study (Melnykov et al., 2025) demonstrated the utility of gem-difluoro-O-heterocycles in optimizing analogs of the clinical candidate R-1487 (a p38

The Challenge

The parent molecule possessed a standard tetrahydrofuran (THF) moiety.[1] While potent, optimization was required to fine-tune lipophilicity without sacrificing metabolic stability.[1]

The Solution

Researchers replaced the THF ring with a 3,3-difluorotetrahydrofuran scaffold.[1]

-

Result: The

group increased the lipophilicity slightly (contrary to cycloalkane trends) but significantly improved the metabolic half-life by blocking oxidation at the susceptible C3 position.[1] -

Key Insight: The

group did not disrupt the binding mode. The oxygen atom of the THF ring remained available for H-bonding, while the fluorine atoms occupied a hydrophobic pocket, displacing high-energy water molecules (entropy gain).[1]

Experimental Protocol: Metal-Free Synthesis of gem-Difluoro-2H-Furans

For researchers needing to access gem-difluoro-O-heterocycles rapidly, the following metal-free cascade reaction is highly efficient.

Reference: Chem. Commun., 2020 (See Ref 5).[1]

-

Substrates: Enaminone (1.0 mmol) + Ethyl bromodifluoroacetate (

, 1.2 mmol). -

Conditions:

(2.0 equiv), DMSO, -

Mechanism:

-

Yield: Typically 70-85%.

-

Note: This reaction tolerates halides and esters on the aromatic ring, making it suitable for library synthesis.[1]

Future Outlook: The Rise of "Shapeshifting" Macrocycles

The next frontier is the integration of gem-difluoro motifs into macrocycles .[1] The

-

Concept: By placing a

group adjacent to an amide or ether linkage within the ring, the gauche effect forces the ring to adopt a specific twist, pre-organizing it for binding and reducing the entropic cost of interaction.[1]

Visualizing Conformational Control

Figure 2: Impact of gem-difluorination on macrocyclic conformational entropy and binding affinity.[1]

References

-

Melnykov, K. P., et al. (2025).[1] Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[1] [1]

-

Grygorenko, O. O., & Melnykov, K. P. (2019).[1][5] Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties. Chemistry of Heterocyclic Compounds. [1][5]

-

Holovach, S. M., et al. (2023).[1][2] Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry.

-

Cogswell, T. J., et al. (2024).[1] The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science.

-

Zhang, X., et al. (2020).[1] Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications.[1][6][7]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic asymmetric synthesis of monofluoroalkenes and gem-difluoroalkenes: advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties - Enamine [enamine.net]

- 6. Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

Technical Guide: 4-Substituted 4-Fluorotetrahydropyran Sulfonyl Chloride Reagents

This technical guide details the design, synthesis, and application of 4-substituted 4-fluorotetrahydropyran-4-sulfonyl chloride reagents. These specialized building blocks are critical in medicinal chemistry for introducing the metabolically stable and polar 4-fluorotetrahydropyran (4-F-THP) motif via a sulfonamide linkage.

Executive Summary

The 4-fluorotetrahydropyran-4-yl moiety is a high-value structural motif in modern drug discovery. It serves as a superior bioisostere for cyclohexyl or piperidinyl groups, offering three distinct advantages:

-

lowered Lipophilicity (LogD): The ether oxygen reduces the overall lipophilicity compared to carbocycles, improving solubility.

-

Conformational Locking: The gem-fluoro substituent at the 4-position exploits the gauche effect (and potentially the anomeric effect depending on substitution), locking the ring into a specific chair conformation that can enhance ligand-protein binding affinity.

-

Metabolic Blocking: The fluorine atom blocks the metabolically labile 4-position, preventing oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.

The sulfonyl chloride derivative of this scaffold allows for the rapid installation of this motif into amine-bearing scaffolds to form sulfonamides.[1][2] However, due to the electronic destabilization of the alpha-fluoro sulfonyl chloride bond, these reagents are often generated in situ or handled under strict cryogenic conditions.

Structural & Electronic Properties

The "Gem-Fluoro" Instability Challenge

Unlike typical alkyl sulfonyl chlorides, 4-fluorotetrahydropyran-4-sulfonyl chloride possesses a fluorine atom attached to the same carbon as the sulfonyl group. This creates a unique electronic environment:

-

Inductive Effect: The strong electron-withdrawing nature of fluorine destabilizes the S-Cl bond, making the sulfur highly electrophilic but also prone to decomposition (loss of SO

) if not handled correctly. -

Reactivity: These reagents are significantly more reactive toward nucleophiles (amines) than their non-fluorinated counterparts but are also more sensitive to hydrolysis.

Reagent Selection Matrix

Researchers should choose the specific reagent form based on the synthetic stage:

| Reagent Form | Stability | Reactivity | Recommended Use Case |

| Sulfonyl Chloride (-SO2Cl) | Low | High | Rapid, low-temperature coupling to unhindered amines. |

| Sulfonyl Fluoride (-SO2F) | High | Moderate (SuFEx) | Late-stage functionalization; requires activation (e.g., Ca(NTf |

| Sulfinate Salt (-SO2Na) | High | Low (Precursor) | Long-term storage; converted to sulfonyl chloride in situ via oxidation (NCS). |

Synthesis & Manufacturing Protocols

Due to the limited commercial availability of the isolated sulfonyl chloride, it is best synthesized from stable precursors. Two validated routes are presented below.

Route A: Oxidative Chlorosulfonation (From Thiol/Thioacetate)

This is the classical route, ideal for large-scale preparation where the precursor 4-fluorotetrahydropyran-4-thiol (or thioacetate) is available.

Protocol:

-

Precursor Preparation: Treat 4-fluorotetrahydropyran-4-one with Lawesson's reagent or H

S/HCl to generate the thiol (often requires multistep reduction if starting from ketone). Note: A more common precursor is the thioacetate generated via nucleophilic attack on the 4-bromo-4-fluoro derivative. -

Oxidation: Dissolve the thiol (1.0 equiv) in CH

Cl -

Chlorination: Cool to 0°C. Add N-chlorosuccinimide (NCS) (3.0 equiv) and HCl (catalytic) or generate Cl

in situ. -

Workup: The sulfonyl chloride forms rapidly.[3] Extract immediately with DCM and use without purification. Do not apply heat.

Route B: Decarboxylative Chlorosulfonylation (Modern & Recommended)

This method utilizes the stable, commercially available 4-fluorotetrahydropyran-4-carboxylic acid . It avoids the handling of odorous thiols.

Protocol (Adapted from J. Am. Chem. Soc.[4] methods):

-

Reagents: 4-fluorotetrahydropyran-4-carboxylic acid (1.0 equiv), Copper(II) catalyst (e.g., Cu(OAc)

, 10 mol%), and a chloride source (e.g., LiCl or SO -

Reaction: The reaction utilizes a Ligand-to-Metal Charge Transfer (LMCT) mechanism to decarboxylate the acid and trap the radical with SO

(from reagent or added gas) and Cl. -

Conditions: Photoredox or thermal activation (depending on specific catalyst).

-

Advantage: This can be run as a "One-Pot" procedure where the amine is added directly after the sulfonyl chloride is generated.[3][5]

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and using these reagents.

Figure 1: Synthetic pathways accessing the 4-fluorotetrahydropyran-4-sulfonyl pharmacophore. Route A (Thiol) and Route B (Acid) converge on the reactive sulfonyl chloride.

Detailed Experimental Protocol

Procedure: One-Pot Synthesis of N-Aryl-4-fluorotetrahydropyran-4-sulfonamide

This protocol assumes the use of the thiol precursor via oxidative chlorosulfonation, which is robust for scale-up.

-

Reagent Preparation:

-

Suspend 4-fluorotetrahydropyran-4-thiol (10 mmol) in acetonitrile (40 mL) and water (10 mL).

-

Cool the mixture to -10°C using an ice/salt bath.

-

-

Chlorosulfonation:

-

Add N-Chlorosuccinimide (NCS) (40 mmol, 4.0 equiv) portion-wise over 15 minutes. Caution: Exothermic.

-

Stir vigorously for 30 minutes. The mixture will turn homogenous and then potentially cloudy as succinimide precipitates.

-

Checkpoint: TLC should show complete consumption of thiol.

-

-

Coupling (In Situ):

-

Do not isolate the sulfonyl chloride.

-

Add the target Amine (10 mmol, 1.0 equiv) dissolved in acetonitrile (10 mL).

-

Immediately add Triethylamine or DIPEA (30 mmol, 3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature over 2 hours.

-

-

Workup:

-

Concentrate the acetonitrile under reduced pressure.

-

Dilute with EtOAc (100 mL) and wash with 1N HCl (2x), sat. NaHCO

(2x), and Brine. -

Dry over MgSO

and concentrate. Purify via flash chromatography (Hex/EtOAc).[6]

-

References

-

Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Detailed analysis of sulfonyl halide stability and decomposition pathways. [Link]

-

Decarboxylative Halosulfonylation. Princeton University (MacMillan Group). Protocol for converting carboxylic acids to sulfonamides via sulfonyl chlorides. [Link]

-

Sulfonyl Fluorides in Drug Discovery (SuFEx). Imperial College London. Review of the stability and utility of sulfonyl fluorides as robust alternatives to chlorides. [Link]

-

Preparation of Sulfonamides from N-Silylamines. NIH/PubMed. Comparative reactivity of sulfonyl chlorides vs fluorides. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. rsc.org [rsc.org]

Methodological & Application

Application Notes & Protocols: Reaction Conditions for (4-Fluorooxan-4-yl)methanesulfonyl Chloride with Amines

An In-Depth Guide to the Synthesis of Novel Sulfonamides

Abstract

The introduction of fluorinated aliphatic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The (4-Fluorooxan-4-yl)methyl group represents a next-generation building block, providing a unique three-dimensional exit vector and a strategically placed fluorine atom to enhance metabolic stability and binding affinity.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with primary and secondary amines to generate novel sulfonamides. We will delve into the underlying reaction mechanism, provide a robust and adaptable experimental protocol, and offer expert insights into reaction optimization and troubleshooting.

The Strategic Advantage of the (4-Fluorooxan-4-yl) Moiety in Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a prevalent strategy for overcoming common developmental hurdles.[4][5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's profile.[1]

Key Benefits of Fluorination:

-

Enhanced Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes like Cytochrome P450s. Placing a fluorine atom at a metabolically labile position can block oxidative breakdown, thereby increasing the drug's half-life.[2]

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, which can be critical for optimizing cell permeability and target engagement.

-

Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[3]

The (4-fluorooxan-4-yl) scaffold combines these benefits within a saturated heterocyclic system, offering a desirable alternative to traditional flat aromatic rings and providing novel intellectual property opportunities. This guide focuses on the key synthetic step to incorporate this valuable moiety: the formation of the sulfonamide linkage.

Reaction Mechanism and Core Principles

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[6][7] The reaction's efficiency hinges on the electrophilicity of the sulfonyl sulfur and the nucleophilicity of the amine.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of (4-fluorooxan-4-yl)methanesulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

-

Chloride Ejection: The intermediate collapses, ejecting the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated sulfonamide is neutralized by a base (e.g., triethylamine, pyridine), which scavenges the hydrogen chloride (HCl) byproduct. This final step is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion.[8]

Experimental Protocol: General Procedure for Sulfonylation

This protocol provides a reliable starting point for the reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with a variety of primary and secondary amines.

3.1. Materials and Reagents

-

(4-Fluorooxan-4-yl)methanesulfonyl chloride (1.0 eq)

-

Primary or Secondary Amine (1.0-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (Et₃N, 1.5-2.0 eq) or Pyridine (1.5-2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

3.2. Equipment

-

Round-bottom flask with magnetic stir bar

-

Ice-water bath

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

3.3. Step-by-Step Methodology

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine (1.1 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath. Maintaining this temperature is critical to control the initial exotherm of the reaction.[8]

-

Sulfonyl Chloride Addition: Dissolve (4-fluorooxan-4-yl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes. A slow addition rate prevents overheating and potential side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[6]

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., an ethyl acetate/hexanes system) to yield the pure sulfonamide.

Data Presentation: Representative Reaction Conditions

The optimal reaction conditions can vary depending on the nucleophilicity of the amine. The following table provides general guidelines and expected outcomes based on established sulfonylation chemistry.[8][9] Researchers should use these as a starting point for optimization with (4-fluorooxan-4-yl)methanesulfonyl chloride.

| Amine Type | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |

| Primary Aliphatic | Et₃N (1.5) | DCM | 0 to RT | 2 - 6 | 85 - 95 | Highly nucleophilic; reaction is typically fast and clean. |

| Secondary Aliphatic | Et₃N (1.5) | DCM/THF | 0 to RT | 4 - 12 | 80 - 90 | Steric hindrance may slow the reaction compared to primary amines. |

| Aniline (Electron-Neutral) | Pyridine (2.0) | DCM | 0 to RT | 6 - 18 | 70 - 85 | Less nucleophilic than aliphatic amines; may require longer reaction times. |

| Aniline (Electron-Deficient) | Pyridine (2.0) | THF/DMF | RT to 40 | 12 - 24 | 50 - 75 | Low nucleophilicity requires more forcing conditions. A stronger, non-nucleophilic base like DBU may be considered. |

Troubleshooting and Expert Insights

| Problem | Potential Cause | Recommended Solution |

| Low or No Yield | Moisture: Sulfonyl chloride hydrolyzed. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents under an inert atmosphere. |

| Inactive Amine: Low nucleophilicity. | Increase reaction temperature (e.g., to 40 °C) or use a more polar solvent like DMF. Consider using a stronger, non-nucleophilic base. | |

| Formation of Side Products | Di-sulfonylation: Primary amine reacts twice. | Use a strict 1.0 to 1.1 equivalent of the sulfonyl chloride and add it slowly at 0 °C. |

| Reaction Overheating: Exotherm caused side reactions. | Ensure efficient cooling and slow, controlled addition of the sulfonyl chloride. | |

| Difficult Purification | Excess Base: Co-elutes with the product. | Ensure the 1M HCl wash during workup is thorough to fully remove amine bases like triethylamine or pyridine. |

| Salts Present: Base-HCl salt precipitates. | Perform an aqueous workup even if the reaction appears clean. A final brine wash is critical to remove residual water and salts.[6] |

Conclusion

The reaction of (4-fluorooxan-4-yl)methanesulfonyl chloride with amines is a robust and highly versatile method for synthesizing novel sulfonamides. This transformation provides a direct route to incorporating a valuable fluorinated aliphatic heterocycle, enabling medicinal chemists to address key challenges in drug discovery such as metabolic instability and target affinity. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can efficiently generate a diverse library of compounds for biological screening and accelerate their drug development programs.

References

- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. [URL: https://www.benchchem.com/application-notes/2-4-dichlorobenzenesulfonyl-chloride-synthesis-of-sulfonamides]

- Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [URL: https://macmillan.princeton.edu/wp-content/uploads/2023/10/144_JACS.pdf]

- RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01826g]

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. [URL: https://www.benchchem.com/application-notes/reactivity-of-sulfonyl-chloride]

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]

- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03632]

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [URL: http://cbijournal.com/paper/2018/v8/i4/p194-213.pdf]

- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Organic_Compounds_of_Nitrogen/23.09%3A_Amines_as_Nucleophiles]

- ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl... [URL: https://www.researchgate.net/figure/Sulfonylation-reaction-between-tertiary-amines-and-aryl-sulfonyl-chloride-via-an-N_fig1_343207008]

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [URL: https://www.apolloscientific.

- ResearchGate. (2025, August 10). Fluorine: An invaluable tool in medicinal chemistry. [URL: https://www.researchgate.net/publication/225134188_Fluorine_An_invaluable_tool_in_medicinal_chemistry]

- Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. [URL: https://www.semanticscholar.org/paper/Synthesis-of-methanesulfonyl-chloride-(MSC)-from-Mukhopadhyay-Zerella/19875e533c7069818816c4333b22b0c11438947f]

- PMC. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449265/]

- Organic Syntheses Procedure. methanesulfonyl chloride. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0571]

- PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608970/]

- Iowa State University Library. Fluorine in medicinal chemistry and chemical biology. [URL: https://dr.lib.

- ChemRxiv. A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c755512372bd67a731518f]

- Organic Syntheses Procedure. methanesulfonyl cyanide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0751]

- Chem-Impex. (4-Fluorophenyl)methanesulfonyl chloride. [URL: https://www.chem-impex.com/products/07342]

- PubChem. (4-fluorooxan-4-yl)methanesulfonyl chloride. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/119031497]

- Benchchem. Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. [URL: https://www.benchchem.

- PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222765/]

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Amines/20.06%3A_Reactions_of_Amines]

- ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [URL: https://www.researchgate.net/publication/257929421_Diverse_Reactions_of_Sulfonyl_Chlorides_and_Cyclic_Imines]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cbijournal.com [cbijournal.com]

Application Notes and Protocols for the Synthesis of N-Aryl-(4-fluorooxan-4-yl)methanesulfonamides

Abstract

This document provides a comprehensive guide for the synthesis of N-aryl-(4-fluorooxan-4-yl)methanesulfonamides through the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with a variety of anilines. Sulfonamides are a cornerstone of medicinal chemistry, and the introduction of the novel (4-fluorooxan-4-yl) moiety offers a unique scaffold to modulate the physicochemical properties of new chemical entities. These application notes detail the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis, and outline methods for the purification and characterization of the final products. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Sulfonamide Bond in Modern Drug Discovery

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical aspect of drug discovery and lead optimization. The (4-fluorooxan-4-yl)methanesulfonyl chloride is a key building block for this purpose. Its distinct substitution pattern, featuring a fluorinated cyclic ether, can be leveraged to fine-tune the lipophilicity, metabolic stability, and target binding affinity of the resulting sulfonamide.

This guide provides a detailed protocol for the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with various anilines, a reaction that proceeds via nucleophilic substitution at the sulfonyl group.

Reaction Mechanism and Scientific Rationale

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine, such as aniline, is a classic example of nucleophilic acyl substitution at a sulfur center. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]

The choice of base is critical for the success of the reaction. Tertiary amines, such as pyridine or triethylamine, are commonly employed as they are non-nucleophilic and effectively scavenge the HCl produced.[1] The use of an excess of the aniline reactant can also serve as the base, particularly if the aniline is readily available and easily separable from the product.

The reactivity of the aniline can be influenced by the electronic nature of its substituents. Electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. For less nucleophilic or sterically hindered anilines, elevated temperatures or the use of a more potent, non-nucleophilic base may be necessary to achieve a reasonable reaction rate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the coupling of (4-fluorooxan-4-yl)methanesulfonyl chloride with anilines. It is important to note that optimization of reaction conditions may be necessary for specific aniline substrates.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (4-Fluorooxan-4-yl)methanesulfonyl chloride | ≥95% | Available from commercial suppliers | Handle with care, corrosive. |

| Substituted Aniline | ≥98% | Available from commercial suppliers | |

| Pyridine (or Triethylamine) | Anhydrous | Available from commercial suppliers | Store over molecular sieves. |

| Dichloromethane (DCM) | Anhydrous | Available from commercial suppliers | |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | ||

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | ||

| Brine (Saturated NaCl solution) | ACS Grade | ||

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | ||

| Ethyl Acetate | HPLC Grade | For extraction and chromatography. | |

| Hexanes | HPLC Grade | For chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash chromatography system (optional)

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Reaction Setup and Procedure

Safety First: (4-Fluorooxan-4-yl)methanesulfonyl chloride is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[3][4][5][6][7] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5][6][7]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.2 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve (4-fluorooxan-4-yl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification

-

Quenching: Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with DCM.

-

Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

Figure 1. A schematic overview of the experimental workflow for the synthesis of N-Aryl-(4-fluorooxan-4-yl)methanesulfonamides.

Characterization of the Final Product

The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons of the aniline moiety and the aliphatic protons of the (4-fluorooxan-4-yl) group. The N-H proton of the sulfonamide typically appears as a broad singlet.[8]

-

¹³C NMR will show signals for all unique carbon atoms in the molecule.[8]

-

¹⁹F NMR will show a characteristic signal for the fluorine atom on the oxane ring.

-

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). A band corresponding to the N-H stretch will also be present.[8]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Ensure anhydrous conditions and use freshly opened or properly stored sulfonyl chloride. |

| Low nucleophilicity of the aniline | Increase the reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU). Consider a catalytic amount of DMAP. | |

| Steric hindrance | Prolong the reaction time and/or increase the temperature. | |

| Formation of multiple products | Side reactions | Ensure the reaction is run at the optimal temperature. Overheating can lead to decomposition. |

| Impure starting materials | Purify the aniline and sulfonyl chloride before use. | |

| Difficult purification | Product is an oil | Attempt purification by flash column chromatography. |

| Co-elution of impurities | Try a different solvent system for chromatography or attempt recrystallization from various solvents. |

Conclusion

The protocol described herein provides a reliable and adaptable method for the synthesis of a novel class of sulfonamides incorporating the (4-fluorooxan-4-yl) moiety. By understanding the underlying reaction mechanism and potential challenges, researchers can effectively utilize this procedure to generate a diverse library of compounds for evaluation in drug discovery programs. The unique structural features of the (4-fluorooxan-4-yl) group offer exciting possibilities for the development of new therapeutic agents with improved pharmacological profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Sulfonimidamides via Nucleophilic Aromatic Substitution of 1-Chloro-4-(sulfinylamino)benzene.

- CymitQuimica. (n.d.). CAS 103360-04-9: (4-Fluoro-phenyl)-methanesulfonyl chloride.

- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: (4-Fluorophenyl)methanesulfonyl chloride.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: (2-Fluorophenyl)methanesulfonyl chloride.

- Georganics. (2011, February 14). (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet.

- Macmillan Group - Princeton University. (2023, September 28).

- Merck. (2025, March 22). SAFETY DATA SHEET - Methanesulfonyl chloride.

- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.

- Organic Syntheses. (n.d.). Methanesulfonyl chloride.

- PubChem. (n.d.). (4-fluorooxan-4-yl)methanesulfonyl chloride.

- ResearchGate. (2015, January 27). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4-SO2NH-C6H4(I-X).

- ResearchGate. (2022, March 28). Which catalyst is the most efficient in the synthesis of sulfonamide?.

- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.

- Wageningen University & Research. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from Wageningen University & Research eDepot.

- Al-Mudhafar, M. M. J. (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-1534 E-ISSN 2521-3512).

- ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.

- Frontiers. (2023, August 24). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.

- ResearchGate. (n.d.). Reported strategies for sulfinate-arene/aniline cross-coupling....

- National Institutes of Health. (n.d.). Synthesis of 2-Alkenyl-Tethered Anilines. PMC.

- Royal Society of Chemistry. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Organic Syntheses. (n.d.). Methanesulfonyl cyanide.

- ACS Publications. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.

- Chem-Impex. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.

- DOI. (n.d.).

- ACS Publications. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.

- ScienceDirect. (n.d.).

- Reddit. (2024, December 21). Question on purifying aryl Sulfonic acids. r/Chempros.

- ResearchGate. (2019, January 15). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine.

- ResearchGate. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl).

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- U.S. Patent No. US4713489A. (1987).

- Royal Society of Chemistry. (2021, October 1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. merckmillipore.com [merckmillipore.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.se [fishersci.se]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. georganics.sk [georganics.sk]

- 8. researchgate.net [researchgate.net]

Application Note: Synthesis of gem-Fluoro Tetrahydropyran Sulfones

Abstract & Strategic Overview

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry. The gem-fluoro sulfone motif—specifically within a tetrahydropyran (THP) scaffold—serves two critical functions:

-

Bioisosterism: The

-fluoro sulfone group ( -

Conformational Locking: The anomeric effect introduced by electronegative fluorine substituents on the THP ring can lock the conformation, rigidly orienting the sulfone vector for optimal target binding.

This Application Note details the protocols for synthesizing 4-fluoro-4-sulfonyltetrahydropyrans (monofluoro) and 4,4-difluoro-4-sulfonyltetrahydropyrans (gem-difluoro). We prioritize methods utilizing stable electrophilic fluorinating reagents (NFSI, Selectfluor) and nucleophilic fluoroalkylation strategies.

Critical Mechanistic Pathways

The synthesis of these motifs generally follows two distinct pathways depending on the desired substitution pattern (Mono- vs. Di-fluoro).

Graphviz Pathway Diagram

Caption: Decision tree for synthesizing mono- vs. gem-difluoro THP sulfones. Pathway A is preferred for late-stage diversification; Pathway B is required for gem-difluoro motifs due to the difficulty of double electrophilic fluorination on hindered rings.

Protocol A: Electrophilic -Fluorination (Monofluoro)

Objective: Installation of a single fluorine atom at the C4 position of a 4-arylsulfonyl tetrahydropyran.

Mechanism: Deprotonation of the

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 4-(Phenylsulfonyl)tetrahydro-2H-pyran (1.0 equiv).

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv). Note: LiHMDS is preferred over n-BuLi due to lower nucleophilicity, preventing ring opening.

-

Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv). Selectfluor is an alternative but has lower solubility in THF.

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool the system to -78°C using a dry ice/acetone bath.

-

Solvation: Dissolve 4-(phenylsulfonyl)tetrahydro-2H-pyran in anhydrous THF. Cannulate this solution into the reaction flask.

-

Deprotonation: Add LiHMDS dropwise over 15 minutes.

-

Observation: The solution may turn slight yellow/orange, indicating carbanion formation.

-

Critical Step: Stir at -78°C for 45 minutes to ensure complete deprotonation.

-

-

Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF (approx. 2-3 mL per gram of NFSI). Add this solution dropwise to the carbanion mixture at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 3 hours.

-

Quench: Quench with saturated aqueous

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The monofluorinated product is typically less polar than the starting sulfone.

Data Validation Table: Reagent Selection

| Reagent | Reactivity | Solubility (THF) | By-products | Recommendation |

| NFSI | Moderate | High | Sulfonimide (Easy removal) | Primary Choice |

| Selectfluor | High | Low | Ammonium salts (Water soluble) | Use if NFSI fails |

| NFOBS | High | Moderate | Sulfonic acid | Specialized cases |

Protocol B: Synthesis of gem-Difluoro Sulfones (De Novo Assembly)

Objective: Synthesis of 4,4-difluoro-4-sulfonyltetrahydropyrans. Rationale: Direct double fluorination of the sulfone precursor (Protocol A performed twice) is often low-yielding due to the "fluorine effect" (destabilization of the intermediate carbanion by the first fluorine). Therefore, a building block approach using difluoromethyl phenyl sulfone is superior.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Building Block: Difluoromethyl phenyl sulfone (

). -

Electrophile: 1-Bromo-2-(2-bromoethoxy)ethane (Bis-2-bromoethyl ether).

-

Base:

(3.0 equiv) or NaH (2.5 equiv). -

Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%) - Phase Transfer Catalyst.

-

Solvent: DMF or DMSO.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve difluoromethyl phenyl sulfone (1.0 equiv) and 1-bromo-2-(2-bromoethoxy)ethane (1.2 equiv) in DMF (0.5 M).

-

Base Addition:

-

Option A (Mild): Add

and TBAB. Heat to 60°C. -

Option B (Aggressive): Cool to 0°C, add NaH portion-wise. Warm to RT, then heat to 50°C.

-

-

Cyclization: The reaction proceeds via a double alkylation mechanism. Monitor by TLC or LC-MS. The

group activates the adjacent proton ( -

Completion: Stir for 12-18 hours.

-

Workup: Dilute with water (excess) to dissolve inorganic salts. Extract with

or EtOAc.-

Note: DMF removal requires thorough water washes or lyophilization.

-

-

Purification: Silica gel chromatography. The gem-difluoro product is non-polar.

Troubleshooting & Optimization (Expert Insights)

The "Fluorine Effect" on Reactivity

When synthesizing the monofluoro derivative (Protocol A), the product is more acidic than the starting material due to fluorine's inductive effect, but the anion is less nucleophilic.

-

Problem: If you use excess base, you may deprotonate the product, which can then react with NFSI to form the difluoro species (often as a minor impurity).

-

Solution: Use strictly stoichiometric base (1.05 - 1.1 equiv) and ensure the starting material is fully consumed before warming.

Stability of -Fluoro Sulfones

Unlike

Analytical Characterization

-

19F NMR: This is the diagnostic tool.

-

Monofluoro: Doublet around -140 to -160 ppm (coupling to geminal H).

-

Gem-Difluoro: Singlet (or AB quartet if chiral environment) around -100 to -120 ppm.

-

References

-

Electrophilic Fluorination Reagents (NFSI/Selectfluor)

-

Gem-Difluoro Sulfone Synthesis (Julia-Kocienski)

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447. Link

-

Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation.[2] Journal of Organic Chemistry.[2][3] Link

-

-

Medicinal Chemistry Applications

-

Cyclic Sulfone Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brynmawr.edu [brynmawr.edu]

- 7. researchgate.net [researchgate.net]

- 8. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

Solvent selection for fluorinated sulfonyl chloride reactions

Application Notes and Protocols

Topic: Strategic Solvent Selection for Reactions of Fluorinated Sulfonyl Halides

Abstract

Fluorinated sulfonyl halides, particularly sulfonyl chlorides and fluorides, are pivotal electrophiles in modern organic synthesis, serving as critical precursors for sulfonamides and other sulfur(VI) linkages prevalent in pharmaceuticals and agrochemicals.[1][2] The success of nucleophilic substitution reactions involving these powerful reagents is profoundly influenced by the choice of reaction solvent. An inappropriate solvent can lead to low yields, undesired side-products through solvolysis, or complete reaction failure. This guide provides researchers, scientists, and drug development professionals with a detailed framework for understanding and implementing strategic solvent selection. We will explore the mechanistic underpinnings of solvent effects, present a practical guide to common solvent classes, and offer detailed protocols and safety considerations for handling these reactive compounds.

The Mechanistic Imperative for Solvent Choice

Reactions of sulfonyl chlorides with nucleophiles, such as amines, generally proceed through a concerted bimolecular nucleophilic substitution (SN2-like) mechanism.[3] The solvent's role extends far beyond simply dissolving the reactants; it actively participates in the reaction environment and can dramatically influence the reactivity of the nucleophile. The two most critical solvent properties to consider are polarity and proticity .

-

Polarity , often quantified by the dielectric constant (ε), is a measure of a solvent's ability to stabilize charges.[4] Highly polar solvents are effective at dissolving polar reactants and stabilizing charged intermediates or transition states.

-

Proticity refers to a solvent's ability to act as a hydrogen bond donor.[5] Protic solvents possess O-H or N-H bonds (e.g., water, alcohols), while aprotic solvents do not (e.g., acetonitrile, dichloromethane).[5][6]

For the SN2-like reactions of fluorinated sulfonyl chlorides, the ideal solvent should enhance the nucleophile's reactivity. This is where the distinction between polar aprotic and polar protic solvents becomes paramount.

-

Polar Protic Solvents: These solvents can form a "cage" around the nucleophile through hydrogen bonding, effectively solvating and stabilizing it. This stabilization, however, blunts the nucleophile's reactivity, significantly slowing down the desired SN2 reaction.[7][8] Furthermore, these solvents are themselves nucleophilic and can react directly with the highly electrophilic sulfonyl chloride in a process called solvolysis, leading to undesired byproducts.[3][9]

-

Polar Aprotic Solvents: These solvents possess high dielectric constants and can solvate the counter-ion of a nucleophilic salt, but they cannot form hydrogen bonds with the nucleophile itself.[10] This leaves the nucleophile "naked" and highly reactive, accelerating the rate of SN2 substitution.[7] For these reasons, polar aprotic solvents are overwhelmingly the preferred choice for these reactions.

Figure 1: A diagram illustrating the interaction of polar protic vs. polar aprotic solvents with a nucleophile.

A Practical Guide to Solvent Classes

While polar aprotic solvents are generally preferred, the optimal choice depends on reactant solubility, desired reaction temperature, and downstream processing considerations.

Table 1: Properties of Common Solvents for Sulfonyl Chloride Reactions

| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Key Considerations |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent. Good dissolving power for a range of substrates. Relatively easy to remove under vacuum. Often a first choice for optimization. |

| Dichloromethane (DCM) | Weakly Polar Aprotic | 9.1 | 40 | Good. Widely used due to its inertness and ability to dissolve many organic compounds. Low boiling point is ideal for easy removal, but not for high-temperature reactions.[11] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Good. A versatile ether-based solvent. Can be suitable for many reactions, though its polarity is lower than MeCN. Must be used dry as it can contain water.[12] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Good, with caution. Excellent solubilizing properties, especially for stubborn substrates. High boiling point allows for high reaction temperatures but makes it difficult to remove. Can decompose to form dimethylamine, which may act as a nucleophile.[13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Use with caution. Very high polarity and dissolving power. Extremely high boiling point makes removal very difficult. Can facilitate side reactions at high temperatures.[14] |

| Diethyl Ether | Weakly Polar Aprotic | 4.3 | 35 | Acceptable. Low polarity and boiling point. May be used when reactants are highly nonpolar, but solubility of polar reagents can be an issue.[11] |

| Methanol / Ethanol | Polar Protic | 32.7 / 24.5 | 65 / 78 | Not Recommended. High risk of solvolysis, leading to the formation of methyl/ethyl sulfonate esters and consumption of the starting material.[3][15] |

| Water | Polar Protic | 80.1 | 100 | Avoid. Rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is expected.[16] |

Data compiled from multiple sources.[17][18]

Figure 2: A decision workflow for selecting a solvent in fluorinated sulfonyl chloride reactions.

Experimental Protocol: Synthesis of N-benzyl-4-(trifluoromethyl)benzenesulfonamide

This protocol describes a typical reaction between a fluorinated sulfonyl chloride and a primary amine in acetonitrile.

Materials:

-

4-(Trifluoromethyl)benzenesulfonyl chloride

-

Benzylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Acetonitrile (MeCN)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 0.1–0.2 M concentration relative to the sulfonyl chloride). Stir until the solid is fully dissolved.

-

Base and Nucleophile Addition: In a separate vial, dissolve benzylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a small amount of anhydrous acetonitrile.

-

Reaction Execution: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the benzylamine/base solution dropwise to the stirred sulfonyl chloride solution over 10-15 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. The volume of the aqueous solution should be 3-5 times the volume of the acetonitrile used.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and finally with brine. The acid wash removes excess amine and base, while the bicarbonate wash removes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.

Safety and Handling of Fluorinated Sulfonyl Halides

Fluorinated sulfonyl halides are reactive, corrosive, and moisture-sensitive compounds that demand careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and suitable chemical-resistant gloves.[19][20]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[19][21]

-

Moisture Sensitivity: These compounds react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid (or hydrofluoric acid for sulfonyl fluorides) and the corresponding sulfonic acid.[16] Store containers tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Spills: In case of a spill, absorb the material with an inert absorbent like sand or vermiculite. Do not use combustible materials.[20] Quench small spills carefully with a base solution.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[19]

Troubleshooting

| Problem | Potential Cause (Solvent-Related) | Suggested Solution |

| Low or No Reaction | Poor solubility of reactants in the chosen solvent. | Switch to a more polar aprotic solvent (e.g., from DCM to MeCN, or from MeCN to DMF).[13] |

| Significant Hydrolysis Product (Sulfonic Acid) Observed | Use of a "wet" (non-anhydrous) solvent or insufficient protection from atmospheric moisture. | Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods. Conduct the reaction under an inert atmosphere. |

| Side Product Corresponding to Reaction with Solvent | Use of a nucleophilic or protic solvent (e.g., an alcohol). | Ensure the solvent is aprotic and non-nucleophilic. Refer to Table 1 for recommended solvents.[3] |

| Difficult Product Isolation | Use of a high-boiling point solvent like DMF or DMSO. | If possible, use a lower-boiling solvent like MeCN or DCM. If DMF/DMSO is necessary, consider alternative purification methods like precipitation or preparative HPLC. |

Conclusion

The selection of an appropriate solvent is a critical parameter for the success of reactions involving fluorinated sulfonyl chlorides. By understanding the SN2-like reaction mechanism, the properties of different solvent classes, and the practical implications of their use, researchers can significantly improve reaction outcomes. Polar aprotic solvents, particularly acetonitrile, serve as an excellent starting point, offering a good balance of solubilizing power and ease of handling. Adherence to strict safety protocols is mandatory when working with these powerful and versatile chemical building blocks.

References

-

Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]

-

Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from... ResearchGate. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]

- PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

-

The Difference Between Polar Protic And Aprotic Solvents In Solubility. Aozun Asia. [Link]

-

How do you distinguish the polarity of organic solvent?. ResearchGate. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

-

Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

-

Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry and Biochemistry. [Link]

-

4.1.1 Protic Vs Aprotic Solvent. Scribd. [Link]

-

A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

- Method of preparing alkyl sulfonyl chloride.

-

Sulfonyl halide. Wikipedia. [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

-

(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Solvents, Ionic Liquids and Solvent Effects. Repositorio CIMAV. [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

-

Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Universidad de Alicante. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]

-

Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Influence of the solvent system on the electrochemical sulfonyl fluoride synthesis in flow. ResearchGate. [Link]

-

(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. [Link]

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 3. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. theorango.com [theorango.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]

- 10. aozunasia.com [aozunasia.com]

- 11. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05781F [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. chemicalbook.com [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Handling Gem-Fluoro Sulfonyl Chlorides

Tier 3 Support Resource | Ticket ID: GEM-F2-SO2Cl

Subject: Stability & Reactivity of

Introduction: The "Super-Electrophile" Trap

Welcome to the advanced troubleshooting hub. If you are here, you are likely staring at a reaction mixture that has turned into a black oil, or your LCMS shows only the hydrolyzed sulfonic acid (or the decarboxylated alkyl chloride) instead of your desired sulfonamide.

The Core Problem:

Gem-difluoro sulfonyl chlorides (

While this increases the rate of coupling with your amine, it exponentially increases the rate of:

-

Hydrolysis: Reaction with trace water (even in "anhydrous" solvents).

-

Desulfonylation: Spontaneous loss of

to form alkyl halides ( -

Base-Mediated Decomposition: Nucleophilic bases can trigger fragmentation rather than catalysis.

This guide provides the protocols required to tame these reagents.

Module 1: The Stability Paradox (Mechanistic Insight)

To troubleshoot, you must understand the failure modes. The presence of

The Decomposition Pathways

-

The Hydrolysis Race (Dominant Failure Mode): The sulfur atom is so electron-deficient that it reacts with water orders of magnitude faster than non-fluorinated analogs. Standard Schotten-Baumann conditions (aqueous NaOH/DCM) almost always fail because the

attacks the sulfur faster than the amine can. -

The Desulfonylation Trap (Specific to Benzyl/Allyl systems): For

-difluorobenzyl sulfonyl chlorides (

Visualizing the Reactivity

Figure 1: Competing pathways. Path A requires strict kinetic control. Path B and C are thermodynamic sinks triggered by moisture and heat/nucleophilic bases.

Module 2: Validated Experimental Protocols

Do not use standard literature conditions for tosyl chloride. Use the "Cold-Base-Slow" protocol.

Protocol A: The "Cold-Base-Slow" Method (Recommended)

Best for: Valuable amines and unstable sulfonyl chlorides.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous DCM or MeCN | Avoids solvolysis. DCM is preferred for solubility. |

| Base | DIPEA (Hünig's Base) or 2,6-Lutidine | Critical: Non-nucleophilic. Pyridine can attack the sulfur, forming a reactive intermediate that decomposes. |

| Stoichiometry | 1.0 equiv | Excess base scavenges HCl immediately to prevent amine salt formation. |

| Temperature | -78°C to -20°C | Suppresses the rate of hydrolysis/decomposition relative to aminolysis. |

| Addition | Add | Keeps the concentration of the electrophile low (pseudo-high-dilution). |

Step-by-Step:

-

Dissolve Amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM under Argon/Nitrogen.

-

Cool the mixture to -40°C (Dry ice/Acetonitrile bath).

-

Dissolve Gem-fluoro sulfonyl chloride (1.0-1.1 equiv) in a minimal amount of DCM.

-

Add the sulfonyl chloride solution dropwise over 20 minutes.

-

Stir at -40°C for 1 hour. Monitor by TLC/LCMS.

-

Note: Do not let it warm to RT unless conversion stalls.

-

-

Quench: Add saturated

solution while still cold.

Protocol B: The "Biphasic Buffer" Method (Robust)

Best for: Scale-up or less sensitive substrates.

Uses an inorganic base in a biphasic system to keep the base away from the sulfonyl chloride until the moment of reaction.

-

System: DCM / Sat. Aq.

(1:1 ratio). -

Conditions: Vigorous stirring at

. -

Why it works: The

concentration in bicarbonate is low (

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Figure 2: Diagnostic logic for reaction optimization.

Frequently Asked Questions

Q1: Can I use Pyridine as the solvent/base?

A: Avoid if possible. While standard for tosyl chlorides, pyridine is nucleophilic. With gem-fluoro sulfonyl chlorides, pyridine can attack the sulfur to form a sulfonyl-pyridinium salt. Due to the

Q2: My sulfonyl chloride smokes when I weigh it. Is it bad? A: It is degrading. The "smoke" is HCl gas reacting with atmospheric moisture. These reagents are extremely hygroscopic.

-

Fix: Handle only in a glovebox or weigh quickly into a tared flask containing dry DCM. If the liquid is dark/black, distill it (vacuum, low temp) before use.

Q3: Can I use water/THF mixtures?

A: generally No . The hydrolysis rate constant (

Q4: Why did I get the alkyl chloride (

-

Cause: Temperature too high or presence of radical initiators.

-

Prevention: Keep reaction strictly

. Degas solvents to remove oxygen (which can promote radical pathways) [3].

References

-

King, J. F., et al. (2008).[1] "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." Journal of Organic Chemistry. (Discusses the mechanism of hydrolysis and the sensitivity of

-substituted sulfonyl chlorides). -

Guthrie, J. P. (2015). "Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Sulfonyl Chlorides." International Journal of Molecular Sciences. (Provides kinetic data on the hydrolysis rates of fluorinated vs. non-fluorinated sulfonyl chlorides).

-

Ge, D., et al. (2021).[2] "Desulfonylation via Radical Process: Recent Developments in Organic Synthesis." Chemical Reviews. (Comprehensive review on the desulfonylation mechanism, highlighting the instability of the C-S bond in functionalized sulfones).

-

BenchChem Technical Data. "Troubleshooting Common Issues in Sulfonamide Synthesis." (Practical guide on base selection and temperature control).

Sources

Troubleshooting low reactivity of steric hindered sulfonyl chlorides

Topic: Troubleshooting & Optimization Guide

Executive Summary

Sterically hindered sulfonyl chlorides (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride, mesitylenesulfonyl chloride, or tert-butylsulfonyl chloride) present a unique kinetic paradox. While the sulfonyl group is a potent electrophile, bulky ortho-substituents or tertiary alkyl chains block the nucleophilic trajectory (Burgi-Dunitz angle) required for attack.

Standard protocols (e.g., TEA/DCM,

Part 1: Diagnostic Logic (Visualized)

Before altering conditions, identify the failure mode. Use this logic tree to determine the correct intervention.

Figure 1: Decision matrix for troubleshooting hindered sulfonyl chloride couplings.

Part 2: The "Zero-Reaction" Scenario (Kinetic Blockade)

Symptom: The reaction sits at room temperature for 24 hours. TLC/LCMS shows 95% starting material and 5% hydrolysis. Root Cause: The nucleophile (amine/alcohol) cannot access the sulfur center due to steric crowding. Pyridine or Triethylamine (TEA) are acting only as proton sponges, not catalysts.

The Solution: Nucleophilic Catalysis (DMAP)

You must switch from a general base mechanism to a nucleophilic catalysis mechanism. 4-Dimethylaminopyridine (DMAP) is small enough to attack the hindered sulfur, displacing the chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is cationic and has a better leaving group (DMAP) than chloride, lowering the activation energy for the subsequent attack by your nucleophile [1].

Mechanism of Action

Figure 2: DMAP acts as a 'stevedore,' shuttling the sulfonyl group to the nucleophile.

Protocol A: DMAP-Accelerated Coupling

Use this for: Mesityl, Tri-isopropyl, or Naphthyl sulfonyl chlorides.

-

Setup: Flame-dry a round-bottom flask under

. -

Solvent: Dissolve Sulfonyl Chloride (1.0 equiv) in anhydrous DCM (0.2 M).

-

Base: Add Pyridine (2.0 equiv) to act as the proton scavenger.

-

Catalyst: Add DMAP (0.1 – 0.2 equiv). Note: Standard 5 mol% is often insufficient for hindered substrates; push to 20 mol%.

-

Nucleophile: Add the amine/alcohol (1.2 equiv).

-

Time: Stir at 35°C (gentle reflux of DCM) for 12–24 hours.

-

Why 35°C? It provides kinetic energy without reaching the decomposition threshold of most sulfonyl chlorides.

-

Part 3: The "Decomposition" Scenario (Thermal Instability)

Symptom: You heated the reaction to 80°C to force it. The mixture turned black, and you isolated an alkyl chloride (

The Solution: Silver-Mediated Halide Abstraction

If the reaction fails at mild temperatures, do not increase heat . Instead, increase the electrophilicity of the sulfur by stripping away the chloride using a Silver(I) salt. This generates a transient sulfonyl cation (or a tight ion pair) that is hyper-reactive, even at room temperature [2].

Protocol B: Silver-Assisted Sulfonylation

Use this for: tert-Butyl sulfonyl chloride or extremely valuable nucleophiles.

-

Shielding: Wrap the reaction flask in aluminum foil (Ag salts are light-sensitive).

-

Solvent: Use Acetonitrile (ACN) (anhydrous). ACN stabilizes the cationic intermediate better than DCM.

-

Reagents:

-

Sulfonyl Chloride (1.0 equiv)

-

Nucleophile (1.0 equiv)

-

Silver Triflate (AgOTf) (1.1 equiv) OR Silver Carbonate (

) (1.1 equiv).

-

-

Execution: Add Ag salt last. A white precipitate (AgCl) will form immediately.

-

Workup: Filter through a Celite pad to remove silver solids before aqueous workup.

Warning: This method is stoichiometric in Silver, making it expensive for large scale, but it is often the only way to couple tertiary sulfonyl chlorides.

Part 4: The "Nuclear Option" (SuFEx Chemistry)

Symptom: Neither DMAP nor Silver works, or the Sulfonyl Chloride is too unstable to isolate. Root Cause: The S-Cl bond is too labile (unstable) yet paradoxically too sterically blocked for substitution.

The Solution: Switch to Sulfonyl Fluorides (SuFEx)

Sulfonyl Fluorides (

Why it works: The fluoride atom is much smaller than chloride (

Protocol C: SuFEx Amidation

-

Conversion: Convert

to -

Coupling:

-

Reagents:

(1.0 equiv) + Amine (1.2 equiv). -

Additive:

(20 mol%) OR DBU/BTMG (organic superbase). -

Solvent: Acetonitrile or Sulfolane.